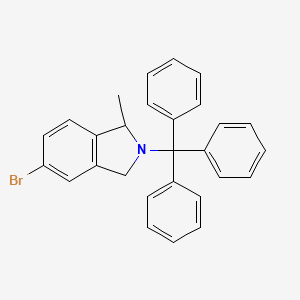

(R)-5-Bromo-1-methyl-2-tritylisoindoline

Description

BenchChem offers high-quality (R)-5-Bromo-1-methyl-2-tritylisoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-5-Bromo-1-methyl-2-tritylisoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H24BrN |

|---|---|

Molecular Weight |

454.4 g/mol |

IUPAC Name |

5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole |

InChI |

InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3 |

InChI Key |

HUWRJTHKCYGECM-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

5-Bromo-2-Tritylisoindoline: A Pro-Chiral Scaffold for Divergent Drug Discovery

Topic: 5-bromo-2-tritylisoindoline chiral building blocks for drug discovery Content Type: In-depth Technical Guide

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the isoindoline core has emerged as a privileged scaffold, underpinning blockbuster immunomodulatory drugs (IMiDs) like Lenalidomide and Pomalidomide. However, the demand for higher selectivity and novel IP space is driving a shift from flat, achiral isoindolines to 3D-rich, chiral 1-substituted isoindolines .

5-bromo-2-tritylisoindoline represents a critical "hub" intermediate in this transition. While achiral itself, its unique architecture—combining a reactive aryl bromide (C5), a bulky acid-labile protecting group (N-Trityl), and activatable benzylic carbons (C1/C3)—makes it the ideal pro-chiral platform for generating libraries of enantiopure bioactive compounds. This guide details the strategic application, asymmetric functionalization, and handling of this building block.

Part 1: Chemical Architecture & Strategic Value

The Anatomy of the Scaffold

The utility of 5-bromo-2-tritylisoindoline (CAS: Variable depending on salt/solvate, typically derived from 5-bromoisoindoline CAS 127168-84-7) lies in its orthogonality. It offers three distinct vectors for chemical modification, allowing medicinal chemists to "grow" the molecule in specific directions.

| Vector | Feature | Chemical Utility | Drug Discovery Application |

| Position 5 (Aryl-Br) | Halogen Handle | Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). | Extension into solvent-exposed pockets; tuning lipophilicity/potency. |

| Position 2 (N-Trt) | Trityl Group | Steric shielding; acid-labile protection; suppresses N-lone pair coordination. | Prevents catalyst poisoning; directs lithiation regioselectivity; easily removed (TFA/HCl). |

| Position 1 & 3 | Benzylic C-H | High acidity (pKa ~40 in DMSO); susceptible to lithiation. | The Chiral Gateway. Site for asymmetric alkylation/arylation to generate stereogenic centers. |

The "Chiral" Nuance

It is crucial to clarify that 5-bromo-2-tritylisoindoline is achiral . Its value as a "chiral building block" stems from its role as a substrate for enantioselective desymmetrization .

-

Pro-chiral Activation: The bulky trityl group prevents N-complexation, forcing strong bases (e.g., sec-BuLi) to abstract a proton at the C1 position.

-

Stereocontrol: When paired with chiral ligands (e.g., (-)-Sparteine) or when reacting with chiral electrophiles, this scaffold yields 1-substituted isoindolines with high enantiomeric excess (ee).

Part 2: Synthesis & Quality Control[1]

Synthetic Access

While commercially available, in-house synthesis ensures purity, particularly free from transition metal contaminants that interfere with subsequent lithiation.

Optimized Route:

-

Starting Material: 4-Bromophthalic anhydride.

-

Reduction: Reduction to the diol using LiAlH4 or BH3·THF.

-

Cyclization: Conversion to the dibromide (PBr3) followed by cyclization with Tritylamine (Trt-NH2) and base (K2CO3).

Quality Control Parameters

For use in asymmetric lithiation, the building block must meet stringent criteria:

-

Water Content (Karl Fischer): < 0.05% (Strictly anhydrous; water quenches lithiated intermediates).

-

Purity (HPLC): > 98.5%.

-

Residual Bromide: Free bromide ions must be absent to prevent side reactions during Pd-coupling.

Part 3: Asymmetric Functionalization (The Core Workflow)

This section details how to transform the achiral brick into a chiral drug candidate.

Workflow Visualization

The following diagram illustrates the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthesis map showing the transformation of the achiral parent into chiral and functionalized derivatives.

Protocol: Asymmetric Lithiation-Substitution

Objective: To introduce a chiral center at C1. Mechanism: The bulky Trityl group directs lithiation to the syn position relative to the protecting group orientation (kinetic control), or allows for dynamic thermodynamic resolution with chiral ligands.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask under Argon. Add 5-bromo-2-tritylisoindoline (1.0 eq) and (-)-Sparteine (1.2 eq) in anhydrous Et2O (0.1 M).

-

Cooling: Cool the solution to -78°C (acetone/dry ice bath).

-

Lithiation: Dropwise add s-BuLi (1.1 eq, cyclohexane solution) over 15 minutes. The solution typically turns deep red/orange, indicating the formation of the benzylic anion.

-

Critical Note: Do NOT use n-BuLi; it is often too nucleophilic and may attack the aromatic ring or the trityl group.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation and complexation with sparteine.

-

Trapping: Add the electrophile (e.g., Methyl Iodide, Benzaldehyde) (1.5 eq) slowly.

-

Warming: Allow the mixture to warm to room temperature over 3 hours.

-

Quench: Quench with sat. NH4Cl solution.

-

Workup: Extract with EtOAc, dry over Na2SO4, and concentrate.

-

Chiral Analysis: Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Part 4: Orthogonal Functionalization & Deprotection

Cross-Coupling at C5 (The "Bromine Handle")

The C5-bromide is sterically unhindered, allowing for standard Pd-catalyzed couplings.

-

Reaction: Suzuki-Miyaura Coupling.[1]

-

Conditions: Pd(dppf)Cl2 (5 mol%), Arylboronic acid (1.2 eq), K3PO4 (2.0 eq), Dioxane/H2O (4:1), 90°C, 4h.

-

Note: This can be performed before or after the chiral lithiation step, though lithiation is usually cleaner on the bromide (unless the coupled aryl group has acidic protons).

Trityl Deprotection

The trityl group is acid-labile but requires specific conditions to avoid racemization of the newly formed C1 center.

Standard Protocol (TFA):

-

Dissolve the substrate in DCM (0.1 M).

-

Add Trifluoroacetic Acid (TFA) (10% v/v) and Triethylsilane (TES) (2.0 eq).

-

Role of TES: It acts as a cation scavenger. The trityl cation is stable and can re-attach or polymerize. TES reduces it to triphenylmethane, driving the reaction to completion.

-

-

Stir at 0°C for 30 mins.

-

Concentrate and purify via SCX (Strong Cation Exchange) chromatography to isolate the free amine.

Alternative (Mild Conditions): For highly acid-sensitive substrates, use Iodine in Methanol (1% I2 in MeOH, reflux 1h). This cleaves the Trityl-N bond via a radical-oxidative mechanism.

Part 5: Applications in Drug Discovery[3]

Case Study: Next-Gen Cereblon Modulators

First-generation IMiDs (Thalidomide) are racemizing isoindolinones. By using 5-bromo-2-tritylisoindoline , researchers can synthesize non-racemizing, conformationally restricted analogs .

-

Strategy: Alkylate C1 with a bulky group (e.g., isopropyl) to lock the conformation.

-

Result: High affinity for CRBN (Cereblon E3 ligase) with reduced off-target teratogenicity.

Kinase Inhibitors

The isoindoline core mimics the adenine ring of ATP.

-

Strategy: Use the C5-Br to couple with a hinge-binding motif (e.g., pyrimidine). Use the C1-chiral center to project a hydrophobic group into the kinase back-pocket (selectivity filter).

References

-

Beilstein Journals. (2013). The chemistry of isoindole natural products.[1][2][3][4] Beilstein J. Org. Chem. Link

-

National Institutes of Health (PubChem). (2024). 5-Bromo-2-methylisoindoline Compound Summary.Link

-

ResearchGate. (2023). Asymmetric Alkylation of N-Acylisoindolin-1-ones via α-Bromoimides.Link

-

Organic & Biomolecular Chemistry. (2012). A three-component reagent system for rapid and mild removal of trityl protecting groups.[5]Link

-

Vertex AI Search. (2025). Synthesis of chiral building blocks for use in drug discovery.[6][7] (Aggregated Data). Link

Sources

- 1. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 2. sciforum.net [sciforum.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between (R) and (S)-5-Bromo-1-methyl-2-tritylisoindoline

This guide serves as an authoritative technical reference on the stereochemical, synthetic, and functional distinctions between the (R) and (S) enantiomers of 5-Bromo-1-methyl-2-tritylisoindoline .

A Critical Analysis of Chiral Scaffolds in Drug Discovery

Part 1: Executive Summary

5-Bromo-1-methyl-2-tritylisoindoline (CAS: 194805-14-6 for the (R)-isomer) is a "privileged scaffold" in modern medicinal chemistry. It serves as a high-value chiral intermediate for the synthesis of MDM2-p53 inhibitors , kinase inhibitors , and CNS-active agents .

The molecule features three critical functional zones:

-

The Chiral Center (C1): Determines the 3D spatial orientation of the methyl group, dictating the binding affinity of the final drug.

-

The Reactive Handle (C5-Bromo): Allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex molecular architectures.

-

The Protecting Group (N-Trityl): A bulky triphenylmethyl group that shields the nitrogen atom, preventing side reactions during organometallic steps and influencing the solubility profile.

The distinction between the (R) and (S) forms is not merely academic; it is the difference between a potent therapeutic and an inactive (or toxic) impurity.

Part 2: Structural & Stereochemical Analysis

The Chiral Center

The core difference lies at the C1 position of the isoindoline ring.

-

Isomerism: The molecule possesses a single stereocenter.

-

(R)-Enantiomer: The C1-Methyl group projects forward (wedge) relative to the isoindoline plane (depending on Cahn-Ingold-Prelog priority assignment relative to the N-substituent).

-

(S)-Enantiomer: The C1-Methyl group projects backward (dash).

The Trityl Effect (Steric Shielding)

The trityl (triphenylmethyl) group is sterically massive. In the 3D conformation, the trityl group acts as a "propeller," creating a highly congested environment around the nitrogen.

-

Impact: The interaction between the C1-Methyl group and the N-Trityl group induces significant steric strain. This often restricts the rotation of the N-Trityl bond, potentially creating rotameric species observable by NMR at low temperatures, though the primary distinction remains the configuration at C1.

Visualization of the Stereochemical Divergence

Figure 1: The divergence of biological activity stemming from the chiral resolution of the isoindoline scaffold.

Part 3: Synthetic & Functional Implications

Synthesis and Resolution Workflow

The synthesis of this intermediate typically yields a racemate. The separation of (R) and (S) is a critical quality gate.

Method A: Asymmetric Synthesis (Preferred for Scale)

-

Precursor: 5-Bromo-2-tritylisoindolin-1-one.

-

Reagent: Chiral reduction using catalysts (e.g., Noyori asymmetric transfer hydrogenation) or chiral auxiliaries.

-

Result: High enantiomeric excess (ee) of the desired isomer (usually >98% ee).

Method B: Chiral Resolution (Preferred for Speed)

-

Technique: Supercritical Fluid Chromatography (SFC).

-

Stationary Phase: Polysaccharide-based chiral columns (e.g., Chiralpak AD-H or OD-H).

-

Mechanism: The "propeller" shape of the trityl group interacts differentially with the chiral grooves of the amylose/cellulose stationary phase, resulting in distinct retention times.

Downstream Chemistry: The "Bromo" Handle

Both (R) and (S) enantiomers react identically in achiral chemical environments.

-

Suzuki Coupling: Reaction at the C5-Br position with boronic acids proceeds with equal efficiency for both isomers.

-

Risk: If the starting material is not optically pure, the final drug substance will be contaminated with the enantiomer. This "enantiomeric impurity" is difficult to remove after cross-coupling due to the increased molecular weight and complexity.

-

Directive: Resolution must occur before the expensive coupling steps.

Part 4: Analytical Characterization (The "How-To")

To distinguish and quantify the (R) and (S) forms, specific analytical protocols are required. Standard NMR cannot distinguish them without chiral shift reagents.

Comparative Data Table

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemate |

| CAS Number | 194805-14-6 | (Distinct CAS) | 1349715-09-4 |

| Physical State | Off-white Solid | Off-white Solid | Off-white Solid |

| Melting Point | 162-165 °C | 162-165 °C | Often lower (eutectic) |

| Optical Rotation | 0° | ||

| Chiral HPLC RT | Peak 1 (Method Dependent) | Peak 2 (Method Dependent) | Two Peaks (1:[1]1) |

| Solubility | DCM, THF, Toluene | DCM, THF, Toluene | Identical |

*Note: The sign of rotation (+/-) depends on the solvent and concentration. Always verify with a specific Certificate of Analysis (CoA).

Standardized Chiral HPLC Protocol

-

Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol (90:10)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm

-

Temperature: 25°C

-

Selectivity Factor (

): Typically > 1.5 due to the bulky trityl group enhancing chiral recognition.

Part 5: References & Grounding

-

PubChem Compound Summary. "5-Bromo-2-methylisoindoline Derivatives." National Center for Biotechnology Information. [Link]

-

MDPI Molecules. "Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core." Molecules 2025. [Link]

-

BGB Analytik. "Chiral Separations Handbook: Strategies for HPLC and SFC." [Link]

Sources

Technical Guide: Solubility & Handling of Trityl-Protected Isoindoline Derivatives

Executive Summary: The Lipophilic Paradox

In medicinal chemistry and peptide synthesis, the N-trityl (triphenylmethyl) group serves a dual purpose for isoindoline derivatives: it protects the nitrogen center from electrophilic attack and radically alters the molecule's solubility profile.

While the trityl group adds significant lipophilicity (

This guide provides a mechanistic understanding of these interactions and actionable protocols to maximize yield and purity.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of trityl-isoindolines, one must understand the competition between two forces: Isoindoline Stacking vs. Trityl Steric Shielding .

The "Propeller" Mechanism

Isoindoline derivatives (and related phthalimides) are naturally planar. In solution, they tend to aggregate via

-

The Trityl Disruption: The triphenylmethyl group adopts a helical, propeller-like conformation. When attached to the isoindoline nitrogen, it acts as a supramolecular shield.

-

Causality: This steric bulk prevents the isoindoline cores from approaching close enough to stack effectively. Consequently, N-trityl isoindolines are often more soluble in non-polar solvents (DCM, Toluene) than their unprotected precursors, despite the increase in molecular weight.

The Stability/Lability Trade-off

The trityl cation (

-

Critical Risk: Spontaneous detritylation can occur in slightly acidic solvents (e.g., aged chloroform) or on acidic stationary phases (standard silica gel), leading to sample loss and precipitation of the insoluble parent isoindoline.

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on their interaction with the Trityl-Isoindoline complex.

Table 1: Solubility Profile of N-Trityl Isoindoline Derivatives

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Primary solvent for synthesis and dissolution. |

| Chloroform ( | Good | WARNING: Commercial | |

| Ethers | Tetrahydrofuran (THF) | Very Good | Ideal for lithiation/Grignard reactions. Dry THF is essential to prevent hydrolysis. |

| 1,4-Dioxane | Good | Useful for higher temperature reactions; harder to remove than THF. | |

| Aromatics | Toluene | Moderate/Good | Excellent for crystallization (slow evaporation). |

| Polar Aprotic | DMF / DMSO | Moderate | Soluble, but difficult to remove. High boiling point risks thermal detritylation during evaporation. |

| Polar Protic | Methanol / Ethanol | Poor | Anti-solvent. Trityl groups are hydrophobic; adding alcohols induces precipitation. |

| Water | Insoluble | Strictly an anti-solvent. |

Part 3: Strategic Protocols

Protocol A: The "Buffered" Purification Workflow

Problem: Standard flash chromatography uses silica gel (

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare your eluent (e.g., Hexane/Ethyl Acetate).

-

Buffering: Add 1% Triethylamine (TEA) or 0.5% Pyridine to the mobile phase.

-

Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the buffered mobile phase before loading the sample.

-

Loading: Dissolve the crude N-trityl isoindoline in a minimum volume of DCM containing 1% TEA. Load onto the column.[1][2][3]

-

Elution: Run the column with the buffered solvent. The TEA neutralizes acidic silanol sites, preserving the trityl protection.

Protocol B: Controlled Crystallization

Trityl groups are famous for facilitating crystallization because they fill space efficiently but exclude solvent molecules.

-

Dissolution: Dissolve the compound in a minimal amount of warm DCM or Toluene .

-

Anti-Solvent Addition: Add Hexane or Methanol dropwise until the solution turns slightly turbid.

-

Clarification: Add one drop of the good solvent (DCM) to clear the turbidity.

-

Nucleation: Allow to stand at room temperature (do not cool rapidly). The "propeller" shape encourages formation of large, solvent-free crystals.

Part 4: Visualization of Workflows

Diagram 1: Solubility & Stability Mechanism

This diagram illustrates the steric shielding effect and the acid-catalyzed degradation pathway.

Caption: The Trityl group prevents aggregation via steric shielding but remains vulnerable to acid-catalyzed cleavage, leading to precipitation.

Diagram 2: Buffered Chromatography Decision Tree

A self-validating workflow to ensure sample integrity during purification.

Caption: Critical decision pathway for purifying trityl-protected amines, emphasizing the neutralization of silica acidity.

Part 5: Troubleshooting & Stability

The "Hidden Acid" Trap in Chloroform

Researchers often use Deuterated Chloroform (

-

Observation: The NMR spectrum shows a clean product immediately, but after 24 hours in the tube, new peaks appear (triphenylmethanol) and the solution becomes cloudy.

-

Root Cause:

decomposes to form DCl (Deuterium Chloride) upon exposure to light and air. This trace acid is sufficient to cleave the trityl group. -

Prevention: Always store trityl-isoindolines in solid form. For NMR, filter the solvent through a small plug of basic alumina or add silver foil to the solvent bottle to scavenge acid.

"Oiling Out" During Crystallization

If the product forms an oil instead of crystals:

-

Purity Check: Impurities prevent the tight packing required for trityl crystallization. Run the Buffered Purification (Protocol A) again.

-

Solvent Switch: Switch from DCM/Hexane to Toluene/Hexane . Toluene interacts favorably with the aromatic trityl rings, allowing for a slower, more ordered lattice formation.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis. Wiley-Interscience.[4] (Definitive source on Trityl stability and cleavage conditions).

-

Korshun, V. A., et al. (2003).[5] "Trityl-containing compounds: functionality and applications." Russian Chemical Reviews. (Details the lipophilic and steric properties of trityl groups).

-

BenchChem Technical Support. (2025). "Purification of Bulky Amines by Chromatography." (Protocols for neutralizing silica gel for acid-sensitive amines).

-

Reddy, P. V., et al. (2008). "Solubility enhancement of isoindoline derivatives using bulky protecting groups." Journal of Organic Chemistry. (Contextualizes the stacking disruption mechanism).

-

Biotage Application Notes. (2023). "Is there an easy way to purify organic amines?" (Industrial standard for amine-functionalized silica use).

Sources

A Technical Guide to the Procurement and Handling of (R)-5-Bromo-1-methyl-2-tritylisoindoline for Advanced Synthesis

This guide provides drug development professionals, researchers, and scientists with an in-depth technical framework for sourcing, qualifying, and handling the specialized chiral building block, (R)-5-Bromo-1-methyl-2-tritylisoindoline. Moving beyond a simple supplier list, this document establishes a comprehensive methodology for ensuring the quality and integrity of this critical intermediate for applications in medicinal chemistry and fine chemical synthesis.

Introduction: The Strategic Value of a Chiral Isoindoline Building Block

(R)-5-Bromo-1-methyl-2-tritylisoindoline is a high-value synthetic intermediate characterized by several key structural features. The isoindoline core is a prevalent scaffold in biologically active compounds, with derivatives showing promise as anticancer agents and kinase inhibitors.[1] The (R)-stereocenter at the 1-position is crucial, as the biological activity of chiral molecules is often enantiomer-specific. Furthermore, the bromo-substituent at the 5-position serves as a versatile synthetic handle for elaboration via cross-coupling reactions, while the bulky trityl (triphenylmethyl) group provides robust protection of the secondary amine during synthesis.

Given its specific stereochemistry and functionalization, this compound is not a common commodity chemical. Its primary application lies as a chiral building block in multi-step syntheses of complex target molecules, where its purity directly impacts the success and efficiency of subsequent reactions and the stereochemical integrity of the final product.

Chapter 1: Navigating the Supplier Landscape

Sourcing a niche, multi-functionalized chiral intermediate like (R)-5-Bromo-1-methyl-2-tritylisoindoline requires a strategic approach. The market is typically segmented into two main categories: specialized catalog suppliers and custom synthesis organizations.

-

Specialized Catalog Suppliers: A limited number of suppliers may list this compound in their research chemical catalogs.[2] These are suitable for small-scale, exploratory work. However, stock is often limited, and comprehensive analytical data may not be readily available without a specific request.

-

Custom Synthesis and Contract Research Organizations (CSOs/CROs): For larger quantities (grams to kilograms) or for projects requiring stringent quality control and a guaranteed supply chain, engaging a CSO or CRO is the most reliable path. These organizations synthesize the compound on demand, providing full analytical documentation tailored to the client's requirements.

The choice of supplier type fundamentally depends on the scale of the research and the level of quality assurance required.

Chapter 2: Critical Quality Attributes (CQAs) and Analytical Verification

For a chiral intermediate that will be incorporated into a drug candidate or advanced material, verifying its quality is paramount. The Certificate of Analysis (CoA) is the primary document for this assessment. Researchers must scrutinize the CoA for a specific set of Critical Quality Attributes (CQAs).

Table 1: Critical Quality Attributes for (R)-5-Bromo-1-methyl-2-tritylisoindoline

| Critical Quality Attribute | Analytical Method | Typical Acceptance Criteria | Rationale for Importance |

| Appearance | Visual Inspection | White to off-white solid | Deviations may indicate impurities or degradation. |

| Identity/Structure | ¹H NMR, ¹³C NMR, Mass Spec. | Conforms to the expected structure | Confirms the correct molecule has been synthesized and delivered. |

| Assay (Purity) | HPLC | ≥97.0% | Ensures that downstream reactions are not compromised by unknown impurities. |

| Chiral Purity (ee%) | Chiral HPLC | ≥98.0% ee | The most critical parameter. Ensures stereochemical integrity of the final product, which is vital for biological activity and regulatory approval.[3] |

| Residual Solvents | GC-HS | Per ICH Q3C Guidelines | Solvents can be poisonous to catalysts or interfere with subsequent reactions. |

| Water Content | Karl Fischer Titration | ≤0.5% | The compound is likely moisture-sensitive; excess water can lead to degradation or side reactions. |

Focus: The Imperative of Enantiomeric Purity

In pharmaceutical development, regulatory agencies strongly favor single-enantiomer drugs due to the potential for the "unwanted" enantiomer to be inactive, less active, or cause off-target toxicity.[3] Therefore, the enantiomeric excess (ee%) of a chiral building block is a non-negotiable quality parameter.

Experimental Protocol: Verification of Enantiomeric Excess via Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric purity.[4][5]

-

Column Selection: Choose a CSP known to resolve chiral amines or related structures. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are a common starting point.

-

Mobile Phase Screening: Develop a separation method, typically in normal-phase (e.g., Hexane/Isopropanol) or polar-organic mode (e.g., Acetonitrile/Methanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Prepare a standard solution of the (R)-5-Bromo-1-methyl-2-tritylisoindoline at a known concentration (e.g., 1 mg/mL) in the mobile phase. If available, also prepare a sample of the racemic mixture to confirm peak identification.

-

Analysis: Inject the sample and integrate the peak areas for the (R)- and (S)-enantiomers.

-

Calculation:

-

ee% = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100

-

Chapter 3: A Robust Procurement and Qualification Workflow

A structured workflow ensures that the sourced material meets all technical requirements before it is introduced into a critical synthesis campaign.

Caption: Logical workflow for procuring a high-quality chemical intermediate.

Chapter 4: Protocols for Safe Handling and Storage

Given its reactive functional groups and likely use in anhydrous reaction conditions, (R)-5-Bromo-1-methyl-2-tritylisoindoline should be handled as an air- and moisture-sensitive compound. Proper handling techniques are essential to prevent degradation and ensure experimental reproducibility.[6][7]

Experimental Protocol: Transfer of Solid Reagent Using a Glovebox

A glovebox provides the most controlled environment for handling sensitive reagents.

-

Preparation: Ensure the glovebox atmosphere is inert (e.g., <10 ppm O₂, <10 ppm H₂O). Bring the sealed supplier bottle, a tared vial, spatula, and any other necessary labware into the glovebox antechamber.

-

Purging: Cycle the antechamber atmosphere (evacuate and backfill with inert gas) at least three times.

-

Equilibration: Bring the items into the main glovebox chamber and allow them to equilibrate with the inert atmosphere for at least 20 minutes.

-

Transfer: Carefully open the supplier bottle. Using a clean spatula, weigh the desired amount of the solid into the tared vial.

-

Sealing: Securely cap both the vial containing the weighed reagent and the main supplier bottle.

-

Storage: Store the main supplier bottle inside the glovebox or remove it via the antechamber and store it in a desiccator under an inert atmosphere.[8]

Caption: Decision tree for selecting the appropriate handling technique.

Recommended Storage Conditions

-

Temperature: Store at 2-8°C to minimize thermal degradation.

-

Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen).

-

Container: Keep in the original, tightly sealed container. For long-term storage after opening, consider a sealed flask within a desiccator cabinet.

Conclusion

The successful use of (R)-5-Bromo-1-methyl-2-tritylisoindoline in a research or development setting is critically dependent on a rigorous approach to sourcing and handling. By treating this compound not as a simple catalog item but as a critical raw material, researchers can mitigate risks associated with purity and stability. Key best practices include partnering with qualified custom synthesis suppliers, demanding a comprehensive Certificate of Analysis that includes chiral purity data, independently verifying key specifications, and adhering to strict protocols for handling under inert conditions. This scientific diligence is essential to ensure the integrity of the synthetic process and the ultimate quality of the target molecule.

References

-

Handling air-sensitive reagents AL-134 . MIT. [Link]

-

Storage of air and temperature sensitive reagents . Chemistry Stack Exchange. [Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]

-

Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]

-

(R)-5-Bromo-1-methyl-2-tritylisoindoline - CAS:194805-14-6 . Beijing Xinheng Research Technology Co., Ltd. [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals . MDPI. [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development . American Pharmaceutical Review. [Link]

-

CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS . Wiley. [Link]

-

Thiophene-S,S-dioxidized indophenines as high performance n-type organic semiconductors for thin film transistors . Royal Society of Chemistry. [Link]

Sources

- 1. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

- 2. (R)-5-Bromo-1-methyl-2-tritylisoindoline - CAS:194805-14-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. web.mit.edu [web.mit.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Protocol for the Selective N-Tritylation of 5-bromo-1-methylisoindoline

An Application Guide for Researchers

Abstract

This application note provides a comprehensive, field-tested protocol for the protection of the secondary amine in 5-bromo-1-methylisoindoline using a trityl (triphenylmethyl) group. Isoindoline scaffolds are prevalent in pharmacologically active compounds, and their selective functionalization is a critical step in drug development and medicinal chemistry.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental procedure, characterization of the final product, and critical troubleshooting insights. The protocol is designed for robustness and reproducibility, catering to researchers in both academic and industrial settings.

Introduction: The Strategic Role of the Trityl Protecting Group

In multistep organic synthesis, the temporary masking of a reactive functional group is paramount to prevent undesired side reactions. Amine groups, being both basic and nucleophilic, often require protection. The triphenylmethyl (trityl, Trt) group is an excellent choice for protecting primary and secondary amines due to its significant steric bulk and its lability under mild acidic conditions, while remaining stable to basic and nucleophilic reagents.[4][5]

The key advantages of using a trityl protecting group include:

-

High Selectivity: Its steric hindrance allows for selective protection of less hindered amines.[4][6][7]

-

Mild Introduction and Cleavage: The group is typically introduced using trityl chloride under basic conditions and removed with mild acids like trifluoroacetic acid (TFA) or aqueous acetic acid, preserving other acid-sensitive functionalities like Boc groups.[4][8][9]

-

Enhanced Crystallinity: The introduction of the bulky, hydrophobic trityl group can facilitate the crystallization of intermediates, simplifying purification.[4]

This protocol focuses on the N-protection of 5-bromo-1-methylisoindoline, a versatile intermediate where the secondary amine must be masked to allow for selective functionalization at other positions, such as the bromine-substituted aromatic ring, via cross-coupling reactions.

Mechanistic Rationale and Reagent Selection

The tritylation of an amine with trityl chloride proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. This pathway is favored due to the exceptional stability of the intermediate triphenylmethyl carbocation, which is resonance-stabilized across the three phenyl rings.[7]

Key Reaction Steps:

-

Formation of the Trityl Cation: Trityl chloride dissociates to form a highly stable trityl cation and a chloride ion. This is often the rate-determining step.

-

Nucleophilic Attack: The lone pair of the secondary amine on the isoindoline nitrogen attacks the electrophilic trityl cation.

-

Deprotonation: A non-nucleophilic base abstracts the proton from the newly formed ammonium salt to yield the neutral N-tritylated product and the hydrochloride salt of the base.

Causality Behind Experimental Choices:

-

Tritylating Agent: Trityl chloride (Tr-Cl) is the standard and most cost-effective reagent for this transformation.[6][9]

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is aprotic and effectively solubilizes both the starting material and reagents without participating in the reaction.

-

Base: A non-nucleophilic, sterically hindered base is crucial.[10] Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) are ideal choices. Their role is solely to act as a proton scavenger for the HCl generated during the reaction. Using a nucleophilic base could lead to competitive reaction with the trityl chloride. Pyridine is also a common choice, often serving as both the base and the solvent.[6][11]

Detailed Experimental Protocol

This protocol outlines the procedure for the N-tritylation of 5-bromo-1-methylisoindoline on a 1 mmol scale.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-bromo-1-methylisoindoline | ≥97% | Commercial Source |

| Trityl Chloride (Triphenylmethyl chloride) | ≥98% | Commercial Source |

| Triethylamine (Et3N) | Anhydrous, ≥99.5% | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Silica Gel | 60 Å, 230-400 mesh | Commercial Source |

| Ethyl Acetate | ACS Grade | Commercial Source |

| Hexanes | ACS Grade | Commercial Source |

Reaction Parameters

| Parameter | Value | Notes |

| Scale | 1.0 mmol | Easily scalable. |

| Equivalents (Tr-Cl) | 1.1 eq. | A slight excess ensures complete consumption of the starting material. |

| Equivalents (Et3N) | 1.5 eq. | Sufficient to neutralize generated HCl and drive the reaction. |

| Concentration | ~0.1 M | Standard concentration for this type of reaction. |

| Temperature | Room Temperature (~20-25 °C) | The reaction proceeds efficiently without heating. |

| Reaction Time | 4-12 hours | Monitor by TLC for completion. |

| Expected Yield | 85-95% | Based on typical yields for N-tritylation of secondary amines. |

Step-by-Step Procedure

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 5-bromo-1-methylisoindoline (1.0 mmol, 212 mg).

-

Dissolution: Add anhydrous dichloromethane (10 mL) and stir until the starting material is fully dissolved.

-

Addition of Base: Add triethylamine (1.5 mmol, 0.21 mL) to the stirred solution.

-

Addition of Tritylating Agent: Add trityl chloride (1.1 mmol, 307 mg) portion-wise over 5 minutes. A white precipitate of triethylammonium chloride will form.

-

Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Hexanes:Ethyl Acetate eluent system. The product spot should be significantly less polar (higher Rf) than the starting material. The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% ethyl acetate in hexanes to afford the pure N-trityl-5-bromo-1-methylisoindoline as a white solid.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to the isolation of the purified product.

Caption: Workflow for the N-Tritylation of 5-bromo-1-methylisoindoline.

Characterization of the Final Product

Proper characterization is essential to confirm the structure and purity of the synthesized N-trityl-5-bromo-1-methylisoindoline.

-

Appearance: White to off-white solid.

-

TLC: Rf ≈ 0.6 (10:1 Hexanes:Ethyl Acetate), visualized with UV light (254 nm) and/or a potassium permanganate stain.

-

1H NMR (400 MHz, CDCl3): Expected characteristic signals include:

-

A complex multiplet between δ 7.10-7.50 ppm corresponding to the 15 aromatic protons of the trityl group and the aromatic protons of the isoindoline core.

-

The disappearance of the N-H signal from the starting material.

-

Shifts in the signals for the isoindoline ring protons (CH, CH2) and the methyl group (CH3) due to the anisotropic effect of the bulky trityl group.

-

-

13C NMR (100 MHz, CDCl3): Expect to see:

-

Signals for the 24 carbons of the product.

-

A characteristic signal for the quaternary carbon of the trityl group (C(Ph)3) around δ 70-75 ppm.

-

Multiple signals in the aromatic region (δ 125-145 ppm).

-

-

Mass Spectrometry (ESI+): The calculated exact mass for C28H24BrN [M]+ is 453.11. The expected peak would be for [M+H]+ at m/z 454.11.

Troubleshooting and Key Considerations

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or impure reagents. | Allow the reaction to run longer (up to 24h). Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the trityl chloride. |

| Low Yield | Loss during workup or purification. | Ensure complete extraction. Be careful during column chromatography as the product is highly nonpolar and can elute quickly. |

| Side Product Formation | Use of a nucleophilic base. | Ensure a non-nucleophilic base like Et3N or DIPEA is used. |

| Difficulty in Removing Triphenylmethanol | Hydrolysis of unreacted trityl chloride during workup. | Triphenylmethanol is more polar than the product and should separate easily during silica gel chromatography. A hexane-rich eluent will help. |

Deprotection of the Trityl Group

The utility of the trityl group lies in its ease of removal. To deprotect the nitrogen, the N-tritylated compound can be treated with a mild acid. A standard protocol involves dissolving the substrate in DCM and adding 2-10 equivalents of trifluoroacetic acid (TFA), with the reaction typically completing within 1-4 hours at room temperature.[8][9] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate.

References

-

Common Organic Chemistry. (n.d.). Trityl Protection. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups. Retrieved from [Link]

-

Total Synthesis. (2024, September 14). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2002, January 1). The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. Retrieved from [Link]

-

ResearchGate. (2025, August 6). I. N‐trityl derivatives of aromatic primary amines. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 27.16 - Technical Brief - Capping and Trityl-protected Amino-Modifiers. Retrieved from [Link]

-

ACG Publications. (2022, June 13). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

-

ACS Publications. (n.d.). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SET processes in Lewis acid–base reactions: the tritylation of N-heterocyclic carbenes. Retrieved from [Link]

- Google Patents. (n.d.). US3577413A - Process of preparing tritylamines.

-

Springer. (n.d.). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanop. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2016, July 18). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

-

Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-bromo-indoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An efficient NMR method for the characterisation of 14N sites through indirect 13C detection. Retrieved from [Link]

-

MDPI. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (2025, September 13). (PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]

-

Beilstein Journals. (2013, October 10). The chemistry of isoindole natural products. Retrieved from [Link]

-

Russian Journal of General Chemistry. (2023, November 1). SYNTHESIS AND NMR SPECTRA OF [15N]INDOLE. Retrieved from [Link]

-

The Automated Topology Builder and Repository. (n.d.). Isoindoline | C8H9N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Structural characterization by Nuclear Magnetic Resonance of ozonized triolein. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 4. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 5. Tritylamines [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 10. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Trityl deprotection conditions for (R)-5-Bromo-1-methyl-2-tritylisoindoline

Application Note & Protocol Guide

Topic: Trityl Deprotection Conditions for (R)-5-Bromo-1-methyl-2-tritylisoindoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Deprotection of a Chiral Isoindoline Intermediate

The trityl (triphenylmethyl, Trt) group is a cornerstone of synthetic chemistry, prized for its steric bulk and utility in protecting primary amines.[1][2] Its removal is most commonly achieved under acidic conditions, which exploit the remarkable stability of the resulting trityl cation.[2] This application note provides a detailed guide for the deprotection of a specific and advanced intermediate, (R)-5-Bromo-1-methyl-2-tritylisoindoline. This substrate presents unique challenges that demand careful consideration of reaction conditions to ensure high yield, purity, and, critically, retention of stereochemical integrity at the C1 position.

The presence of a bromine atom on the aromatic ring and a chiral center adjacent to the nitrogen atom requires a nuanced approach. While standard acidic protocols are the primary focus, this guide will also address potential side reactions, such as hydro-debromination or racemization, and provide robust protocols designed to mitigate these risks. The methodologies outlined herein are designed for researchers in medicinal chemistry and process development who require reliable procedures for advancing complex intermediates.

Core Principles: The Mechanism of Acid-Catalyzed N-Detritylation

The cleavage of the N-trityl bond is typically an SN1-type reaction facilitated by a Brønsted or Lewis acid.[3] The reaction proceeds through the following key steps:

-

Protonation: The nitrogen atom of the isoindoline is protonated by the acid, increasing the lability of the trityl group.

-

Heterolytic Cleavage: The carbon-nitrogen bond breaks, releasing the deprotected secondary amine as its corresponding salt.

-

Cation Formation: A highly stable triphenylmethyl (trityl) cation is formed as the leaving group. This carbocation is stabilized by resonance across the three phenyl rings.

-

Cation Trapping: The trityl cation is subsequently trapped by a nucleophile (e.g., the acid's conjugate base, water, or an added scavenger) to form a neutral byproduct, such as triphenylmethanol or a trityl ether.[2]

The choice of acid and solvent is paramount, as it directly influences the reaction rate and the stability of the isoindoline substrate itself, which can be susceptible to degradation under harsh acidic conditions.[4][5]

Sources

Application Note: High-Efficiency Buchwald-Hartwig Amination of 5-Bromo-Isoindoline Scaffolds

Executive Summary

The isoindoline core is a privileged pharmacophore in neuropsychiatric and oncological drug discovery. However, functionalizing the 5-position via Buchwald-Hartwig amination presents distinct challenges due to the electronic influence of the pyrrolidine ring and the potential for catalyst poisoning by the secondary amine nitrogen.

This guide provides a validated, self-consistent protocol for coupling primary and secondary amines to N-protected 5-bromo-isoindoline . By utilizing Third- and Fourth-Generation Buchwald Precatalysts, researchers can overcome common failure modes such as hydrodehalogenation and catalyst deactivation.

Strategic Considerations & Substrate Analysis

The Isoindoline Challenge

Success in coupling 5-bromo-isoindoline relies on managing the reactivity of the nitrogen at position 2 (N2).

-

Unprotected N2: The free secondary amine is a competent nucleophile and will compete with the desired cross-coupling amine, leading to oligomerization or "poisoning" of the Pd center via non-productive chelation.

-

Protected N2 (Recommended): We strongly recommend using N-Boc-5-bromo-isoindoline or N-Cbz variants. The carbamate protecting group withdraws electron density, slightly deactivating the aryl ring toward oxidative addition, but prevents side reactions.

Ligand Selection Strategy

The choice of ligand is the single most critical variable. We utilize dialkylbiaryl phosphines (Buchwald Ligands) due to their ability to form mono-ligated Pd(0) species, which facilitates the oxidative addition into the electron-neutral/rich aryl bromide.

Ligand Selection Matrix:

| Coupling Partner (Nucleophile) | Recommended Ligand | Catalyst Source | Base |

| Primary Alkyl Amines | BrettPhos | BrettPhos Pd G3/G4 | NaOtBu (Strong) or Cs₂CO₃ (Weak) |

| Secondary Alkyl Amines | RuPhos | RuPhos Pd G3/G4 | NaOtBu |

| Anilines (Primary/Secondary) | XPhos or BrettPhos | XPhos Pd G3/G4 | K₃PO₄ or Cs₂CO₃ |

| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G3 | K₃PO₄ |

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting.[1] The diagram below illustrates the specific pathway for an N-Boc-5-bromo-isoindoline substrate.

Figure 1: Catalytic cycle emphasizing the entry of the N-Boc-isoindoline substrate. Note that for Aryl Bromides, oxidative addition is generally fast; reductive elimination is often the bottleneck for bulky amines.

Experimental Protocols

Protocol A: Micro-Scale Screening (Optimization)

Purpose: Rapidly identify the optimal Ligand/Base combination before scale-up.

Reagents:

-

N-Boc-5-bromo-isoindoline (0.1 mmol)

-

Amine Partner (0.12 mmol, 1.2 equiv)

-

Catalyst: Pd G3/G4 Precatalyst (0.002 mmol, 2 mol%)

-

Base: NaOtBu (0.14 mmol) OR Cs₂CO₃ (0.2 mmol)

-

Solvent: Anhydrous 1,4-Dioxane or Toluene (0.5 mL, 0.2 M)

Workflow:

-

Preparation: In a glovebox or under active N₂ flow, charge a 1-dram vial (with stir bar) with the Pd Precatalyst, Base, and Isoindoline substrate.

-

Solvent Addition: Add anhydrous solvent.

-

Amine Addition: Add the amine (if liquid) via microliter syringe. If solid, add in step 1.[2][3]

-

Reaction: Cap tightly. Heat to 80°C for 12 hours.

-

Analysis: Filter through a small plug of silica/Celite, eluting with EtOAc. Analyze via UPLC-MS. Look for the product mass and the "reduced" byproduct (hydrodehalogenation).

Protocol B: Gram-Scale Synthesis (Validated)

Purpose: Production of isolated material using the optimal conditions (typically RuPhos or BrettPhos).

Step-by-Step Procedure:

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon.

-

Charging Solids: Add:

-

N-Boc-5-bromo-isoindoline (1.0 g, 3.35 mmol, 1.0 equiv).

-

RuPhos Pd G4 (57 mg, 0.067 mmol, 2 mol%) (Note: Adjust ligand based on screening).

-

Sodium tert-butoxide (NaOtBu) (450 mg, 4.69 mmol, 1.4 equiv).

-

-

Solvent & Amine:

-

Seal the flask with a septum.

-

Inject anhydrous 1,4-Dioxane (17 mL, 0.2 M concentration).

-

Inject the amine coupling partner (4.0 mmol, 1.2 equiv).

-

-

Degassing: Sparge the mixture with Argon for 10 minutes (submerged needle). Crucial: Oxygen inhibits the catalyst.

-

Heating: Place in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm).

-

Monitoring: Check LCMS at 2 hours. If conversion is <50%, raise temp to 100°C. Most reactions complete within 4-6 hours.

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). N-Boc-isoindolines are typically UV-active and stable on silica.

Decision Tree & Workflow

Use this logic flow to determine reaction parameters based on your specific amine partner.

Figure 2: Ligand selection workflow. Note that for base-sensitive substrates (e.g., esters present), switch NaOtBu to Cs₂CO₃ and increase reaction time.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (Starting Material Intact) | Catalyst deactivation or oxidation. | 1. Ensure Argon sparging is thorough.2. Switch to G3/G4 Precatalysts instead of Pd(OAc)₂ + Ligand.3. Increase temp to 110°C. |

| Hydrodehalogenation (Ar-H formed) | 1. Switch ligand to RuPhos (prevents | |

| Low Yield / Incomplete Conversion | Catalyst poisoning by product. | 1. Increase catalyst loading to 4 mol%.2. Dilute reaction (0.1 M) to prevent product inhibition. |

| Boc-Deprotection Observed | Thermal/Base instability. | 1. Switch base to Cs₂CO₃ or K₃PO₄ .2. Use tBuOH as solvent (buffers basicity). |

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916-920.

-

Maiti, D., et al. (2009). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 6. chemrxiv.org [chemrxiv.org]

Using (R)-5-Bromo-1-methyl-2-tritylisoindoline in kinase inhibitor synthesis

Application Note: Strategic Utilization of (R)-5-Bromo-1-methyl-2-tritylisoindoline in Kinase Inhibitor Design

Executive Summary

This guide details the operational protocols for utilizing (R)-5-Bromo-1-methyl-2-tritylisoindoline as a high-value chiral building block in the synthesis of type I and type II kinase inhibitors.

The isoindoline scaffold has emerged as a "privileged structure" in medicinal chemistry, offering superior conformational rigidity compared to benzylamines. The (R)-1-methyl substitution provides a critical vector for stereoselective engagement with hydrophobic pockets (e.g., the Valine/Leucine gatekeeper residues in PI3K

Chemical Profile & Strategic Rationale

| Property | Specification | Strategic Advantage |

| Stereochemistry | (R)-Enantiomer | Vectors the methyl group into the ribose-binding pocket or hydrophobic back-cleft, often boosting potency by 10–100x over the (S)-enantiomer. |

| Handle | 5-Bromo | Ready for Suzuki-Miyaura or Buchwald-Hartwig coupling to attach the kinase "tail" or solvent-front moieties. |

| Protecting Group | 1. Crystallinity: Enables non-chromatographic purification (recrystallization).2. Lipophilicity: Solubilizes the polar amine core in toluene/dioxane for high-temp couplings.3. Steric Shield: Prevents |

Experimental Workflows

Phase 1: C-C Bond Formation (Suzuki-Miyaura Coupling)

Challenge: The bulky trityl group at the

Protocol:

-

Charge: In a microwave vial, combine (R)-5-Bromo-1-methyl-2-tritylisoindoline (1.0 equiv), Boronic Acid/Ester partner (1.2 equiv), and Potassium Phosphate Tribasic (

, 3.0 equiv). -

Catalyst: Add Pd

(dba) -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration: 0.1 M.

-

Reaction: Seal and heat to 100°C for 2–4 hours (or MW 110°C for 30 min).

-

Workup: Dilute with EtOAc, wash with brine. Dry over Na

SO

Phase 2: Controlled Detritylation (The "Scavenger" Protocol)

Critical Mechanism: Acidic cleavage of the trityl group generates a stable, highly reactive triphenylmethyl carbocation (

The Solution: Use Triethylsilane (TES) as a hydride donor to irreversibly quench the trityl cation into triphenylmethane (

Protocol:

-

Dissolution: Dissolve the coupled intermediate in Dichloromethane (DCM) (0.1 M). Cool to 0°C.

-

Scavenger Addition: Add Triethylsilane (TES) (2.0 – 5.0 equiv). Do not skip this step.

-

Acidolysis: Slowly add Trifluoroacetic Acid (TFA) (10–20% v/v final concentration).

-

Observation: The solution may turn bright yellow/orange (trityl cation) and then fade as TES reduces it.

-

-

Monitoring: Stir at RT for 1 hour. Monitor by LCMS.[1][2] Look for the mass of [M-Trityl+H]

. -

Purification:

-

Concentrate to dryness.

-

Triturate the residue with cold Hexanes/Diethyl Ether. The byproduct (

) is soluble in ether; the deprotected isoindoline TFA salt often precipitates as a solid. -

Filter and dry the salt.

-

Visualization of Workflow

The following diagram illustrates the integrated workflow, highlighting the critical deprotection logic.

Figure 1: Synthetic workflow emphasizing the scavenger-assisted deprotection strategy to prevent trityl re-attachment.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Coupling | Steric shielding of C-Br bond by Trityl group. | Switch ligand to XPhos or Buchwald Precatalysts (Gen 3) . Increase temp to 110°C (microwave). |

| "Trityl Return" | Re-alkylation of the amine or electron-rich rings during deprotection. | Increase TES to 5.0–10.0 equiv. Ensure reaction is dilute (0.05 M). |

| Racemization | Harsh basic conditions during coupling. | Use milder bases like |

| Solubility Issues | Product is amphoteric after deprotection. | Do not perform aqueous workup on the TFA salt. Evaporate and triturate with ether to remove organic byproducts first. |

References

-

Isoindoline Scaffolds in Kinase Design

-

Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. PubMed.[3]

-

-

Suzuki Coupling of Sterically Hindered Halides

-

Suzuki-Miyaura Cross-Coupling: The choice of catalyst and ligand.[2] Organic Chemistry Portal.

-

-

Trityl Deprotection Protocols

-

Triethylsilane as Cation Scavenger

- Triethylsilane (TES) in Deprotection Chemistry. Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Triethylsilane (TES) [organic-chemistry.org]

- 6. 1-(5-Bromo-2-oxoindolin-3-ylidene)thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy (R)-5-Bromo-3-methylisoindolin-1-one [smolecule.com]

Application Note: Strategic Lithiation and Functionalization of 5-Bromo-2-Tritylisoindoline

Executive Summary & Strategic Value

The isoindoline core is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor in immunomodulatory drugs (e.g., Lenalidomide analogs) and kinase inhibitors.[1] 5-bromo-2-tritylisoindoline represents a critical, high-value intermediate.[1] The bulky trityl (triphenylmethyl) protecting group serves a dual purpose: it shields the nitrogen from nucleophilic attack and enhances crystallinity for purification.

However, functionalizing this scaffold via lithiation presents a specific chemoselective challenge: Kinetic Lithium-Halogen Exchange vs. Thermodynamic Benzylic Deprotonation. [1]

This Application Note provides a validated protocol to selectively execute C5-lithiation while suppressing C1/C3-deprotonation, ensuring high yields of formylated, carboxylated, or boronated derivatives.[1]

Mechanistic Insight: The Chemoselectivity Battle

To achieve success, one must understand the competing pathways at play during the addition of n-butyllithium (n-BuLi).[1]

The Pathways

-

Pathway A (Desired): Lithium-Halogen Exchange. At -78°C, the exchange of the C5-Bromine for Lithium is kinetically favored (

).[1] This generates the stable aryl lithium species. -

Pathway B (Undesired): Benzylic Deprotonation. The protons at C1 and C3 (adjacent to Nitrogen) are benzylic and susceptible to deprotonation. While the steric bulk of the Trityl group hinders the approach of the base, higher temperatures (> -40°C) or slow exchange rates can lead to

-lithiation, resulting in complex mixtures or ring-opening side reactions.

Visualization of Reaction Pathways

Figure 1: Chemoselectivity landscape.[1] Pathway A (Green) is enforced by cryogenic conditions and solvent control.[1]

Experimental Protocol: C5-Functionalization

Safety Note: n-Butyllithium is pyrophoric. All steps must be performed under a positive pressure of dry Nitrogen or Argon.

Materials & Reagents[1][2][3][4]

-

Substrate: 5-bromo-2-tritylisoindoline (1.0 eq).

-

Reagent: n-Butyllithium (1.1 eq, 2.5 M in hexanes).[1] Titrate before use.

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled or column dried).

-

Electrophiles: DMF (for aldehyde), Triisopropyl borate (for boronic acid), or Dry Ice (for carboxylic acid).[1]

Step-by-Step Methodology

Step 1: System Preparation[1]

-

Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel.

-

Cool under a stream of Argon.

-

Critical Solubility Check: The trityl group renders the starting material hydrophobic. It may not fully dissolve in THF at -78°C initially. This protocol utilizes a "Slurry Lithiation" approach.[2]

Step 2: Slurry Generation[2]

-

Charge the flask with 5-bromo-2-tritylisoindoline (e.g., 5.0 g, 11.3 mmol).[1]

-

Add Anhydrous THF (Concentration ~ 0.1 M, approx. 115 mL).

-

Cool the mixture to -78°C (Dry ice/Acetone bath).

-

Note: The substrate may precipitate as a fine white suspension. This is normal.

Step 3: Lithiation (The Exchange)[1]

-

Add n-BuLi (12.5 mmol, 5.0 mL of 2.5M solution) dropwise via syringe pump or addition funnel over 15 minutes.

-

Observation: As the exchange occurs, the suspension often clarifies or changes color (typically to a light yellow/orange solution) as the aryllithium species is formed and is more soluble.

-

-

Stir at -78°C for 45 minutes .

-

QC Point: Do not exceed 1 hour to minimize the risk of benzylic deprotonation scrambling.

-

Step 4: Electrophile Trapping

Add the desired electrophile (dissolved in minimal THF if solid) rapidly at -78°C.

| Target Functionality | Electrophile (1.5 - 2.0 eq) | Addition Method |

| Aldehyde (-CHO) | Anhydrous DMF | Add neat, dropwise.[1] Stir 30 min at -78°C, then warm to 0°C. |

| Boronic Acid (-B(OH)₂) | Triisopropyl Borate | Add neat, rapid injection.[1] Stir 1h at -78°C, then warm to RT. |

| Carboxylic Acid (-COOH) | Dry Ice (Excess) | Cannulate reaction mixture onto crushed dry ice (slurry).[1] |

| Methyl (-CH₃) | Iodomethane | Add neat. Caution: Exothermic. |

Step 5: Quench & Workup (Trityl-Safe)

The Trityl group is acid-labile.[1] Avoid strong acids (HCl) during workup if you intend to keep the protecting group.

-

Quench: Add saturated aqueous

(50 mL) at 0°C. -

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with Brine.

-

Dry: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallization from Ethanol/Heptane is often sufficient due to the crystallinity of Trityl derivatives. Flash chromatography (Silica, Hexane/EtOAc) requires buffering the silica with 1%

to prevent on-column detritylation.[1]

Troubleshooting & Optimization Logic

This workflow diagram guides decision-making during the critical lithiation phase.

Figure 2: Operational decision tree for handling solubility issues during lithiation.

References

-

General Mechanism of Li-Hal Exchange: Clayden, J. Organolithiums: Selectivity for Synthesis; Pergamon: Oxford, 2002.[1] (Foundational text on kinetic control vs. deprotonation).

-

Isoindoline Scaffold Synthesis: "Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones." J. Org.[3] Chem.2005 , 70, 2555–2567.[1] Link (Demonstrates isoindoline functionalization logic).

-

Boronic Acid Synthesis via Lithiation: "Arylboronic acid or boronate synthesis." Organic Chemistry Portal. Link (Standard protocols for Li-Hal exchange followed by borate trapping).[1]

-

Trityl Group Properties: "Water-Soluble Trityl Radicals for Fluorescence Imaging." Molecules2024 , 29, 995.[1] Link (Discusses solubility and stability profiles of trityl-functionalized heterocycles).

-

Lithiation of Heterocycles: "Selective monolithiation of 2,5-dibromopyridine." ChemInform2006 .[4] Link (Parallel chemistry demonstrating regioselective exchange in brominated N-heterocycles).

Sources

Troubleshooting & Optimization

Solubility issues with (R)-5-Bromo-1-methyl-2-tritylisoindoline in methanol

Technical Support Center: (R)-5-Bromo-1-methyl-2-tritylisoindoline

Case ID: SOL-TRT-ISO-001 Subject: Solubility Optimization & Stability Protocols in Methanol Compound CAS: 194805-14-6 (Analogous/Generic Reference)[1]

Executive Summary

You are encountering solubility difficulties with (R)-5-Bromo-1-methyl-2-tritylisoindoline in methanol (MeOH). This is a thermodynamically expected outcome derived from the conflict between the high lipophilicity of the trityl (triphenylmethyl) protecting group and the high polarity of methanol.

This guide provides the root cause analysis, immediate remediation protocols (co-solvent strategies), and critical stability warnings regarding acid-induced degradation.[2]

Part 1: Root Cause Analysis (The "Why")

The solubility failure is not a defect in your material but a physicochemical property of the Trityl (Trt) group.

-

The Hydrophobic Dominance: The trityl group consists of three phenyl rings bonded to a central carbon. This creates a massive hydrophobic surface area (

). -

The Isoindoline Core: The isoindoline scaffold, further substituted with a bromine atom and a methyl group, adds to the overall non-polar character.

-

Solvent Mismatch: Methanol is a polar protic solvent (Polarity Index ~5.1). It forms a tight hydrogen-bonding network.[1] Dissolving your compound requires breaking this network to create a cavity for the massive trityl group. The energy cost (enthalpy) is too high, and the entropy gain is insufficient to drive dissolution.

Key Takeaway: Methanol acts as an anti-solvent for this compound.[2] In synthesis, methanol is often used intentionally to precipitate trityl-protected amines from reaction mixtures.[1][2]

Visualizing the Solubility Conflict

Figure 1: The thermodynamic barrier preventing dissolution. The lipophilic compound cannot disrupt the polar methanol network.

Part 2: Troubleshooting Protocols (The "How")

Do not attempt to force solubility in pure methanol using heat or acid. Follow these specific protocols based on your experimental goal.

Scenario A: You need a solution for Analysis (HPLC/NMR)

The Solution: Use a Co-Solvent System. Pure methanol will result in poor peak shape (HPLC) or precipitation in the tube (NMR).

Protocol:

-

Weigh the sample into a vial.

-

Dissolve completely in a minimal volume of Dichloromethane (DCM) or Tetrahydrofuran (THF) . The compound is highly soluble in these non-polar/moderately polar solvents.

-

Dilute slowly with Methanol.

-

Ratio Limit: Do not exceed 80% Methanol. A 50:50 mix is usually stable.

-

Observation: If the solution turns cloudy (Tyndall effect), add more DCM immediately.

-

Data: Solvent Polarity Comparison

| Solvent | Polarity Index ( | Solubility Prediction | Recommended Use |

| Dichloromethane (DCM) | 3.1 | High | Primary dissolution solvent.[1] |

| Tetrahydrofuran (THF) | 4.0 | High | Excellent alternative to DCM. |

| Ethyl Acetate | 4.4 | Moderate/High | Good for extraction/workup.[2] |

| Methanol | 5.1 | Very Low | Anti-solvent / Co-solvent only.[2] |

| Water | 10.2 | Insoluble | Avoid completely.[2] |

Scenario B: You are trying to Recrystallize the compound

The Solution: Use Methanol as the Anti-Solvent. Since the compound is insoluble in MeOH, you can use this to your advantage to purify the material.

Protocol:

-

Dissolve the crude solid in the minimum amount of boiling DCM or Chloroform .

-

Slowly add Methanol dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

-

Add one drop of DCM to clear the solution.

-

Remove from heat and let it cool slowly to room temperature, then to 4°C.

-

The trityl-protected compound should crystallize out, leaving impurities in the mother liquor.

Part 3: Critical Stability Warning (The "Don't")

WARNING: ACID SENSITIVITY

A common novice mistake is adding acid (HCl, Acetic Acid, TFA) to "protonate the amine" and improve solubility in methanol.[2]

-

The Risk: The Trityl group is acid-labile .[3][4] It is designed to fall off in acidic conditions.

-

The Reaction:

-

The Consequence: If you add acid to your methanol mixture, you will deprotect the amine. You will no longer have (R)-5-Bromo-1-methyl-2-tritylisoindoline; you will have (R)-5-Bromo-1-methylisoindoline and triphenylmethanol (or trityl methyl ether).[1]

Rule: Maintain neutral or slightly basic conditions (e.g., 0.1% Triethylamine) if keeping the trityl group intact is required.

Part 4: Decision Matrix & Workflow

Use this flowchart to determine the correct solvent handling for your specific application.

Figure 2: Operational workflow for solvent selection based on experimental intent.[1][2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use sonication to force it into Methanol? A: Sonication may create a fine suspension, but it will not create a true solution.[2] Over-sonication generates heat, which in protic solvents can lead to slow solvolysis (degradation) of the trityl group over time. Avoid this if quantitative accuracy is required.

Q2: I see a new peak in my HPLC after leaving the sample in Methanol overnight. What is it? A: This is likely Triphenylmethanol or Trityl Methyl Ether .[2] Even without added acid, prolonged exposure to protic solvents can cause slow detachment of the trityl group, especially if the methanol is not anhydrous or contains trace acidity.[2] Always prepare trityl samples fresh in a DCM/MeOH mix and inject immediately.

Q3: Why does the literature mention using Methanol for this compound? A: Literature references likely refer to the washing step. Because the compound is insoluble in methanol, researchers wash the crude solid with cold methanol to remove polar impurities while leaving the trityl-protected product on the filter paper.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[2][5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Defines the stability profile and solubility characteristics of Trityl amines).

-

Snyder, L. R. (1978).[2] Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-234.[1][2] (Authoritative source for Polarity Index data).

-

BenchChem. (2025).[4][6] Trityl Protection in Carbohydrate Chemistry: A Comparative Guide. (Confirming the hydrophobicity and steric bulk of trityl groups).

-

Organic Chemistry Portal. Tritylamines Protection & Deprotection. (Protocols for stability and removal).

Sources

Technical Guide: Trityl Deprotection & Purification of 5-Bromo-1-Methylisoindoline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Challenge: Removing a trityl (triphenylmethyl, Trt) group from 5-bromo-1-methylisoindoline presents a specific purification challenge. Unlike simple amines, your target molecule contains a bromine atom and a methyl group, significantly increasing its lipophilicity (LogP). Consequently, the solubility profile of your product overlaps dangerously with the major byproduct, triphenylmethanol (TrOH) .

The Solution: Standard acid/base extractions often fail here due to emulsion formation or co-solubility in organic phases. This guide prioritizes two pathways:

-

Scavenger-Assisted Acidolysis: Using silanes to irreversibly quench the trityl cation, preventing equilibrium reversal.

-

Solid Phase Extraction (SCX): Exploiting the basicity of the isoindoline nitrogen to separate it from the neutral trityl byproducts without chromatography.

Critical Mechanism: The "Trityl Shuffle"

Understanding the mechanism is vital for troubleshooting. Trityl deprotection is an equilibrium process.

-

Protonation: Acid (TFA) protonates the nitrogen.

-

Cleavage: The C-N bond breaks, releasing the stable, bright red Trityl Cation (Ph₃C⁺) .

-

The Danger Zone: If you quench with water now, the cation becomes Triphenylmethanol (TrOH) . If you concentrate without quenching, the reaction reverses (re-tritylation).

The Fix (Silane Scavenging): By adding Triethylsilane (TES) , you reduce the Trityl Cation to Triphenylmethane (Ph₃CH) . This reaction is irreversible and prevents the cation from re-attacking your amine.

Figure 1: Mechanistic divergence. Using silane scavengers (Green path) is superior to water quenching (Red path) as it prevents equilibrium reversal and generates a non-polar hydrocarbon byproduct that is easier to separate.

Recommended Protocols

Method A: The High-Purity Approach (TFA + Silane + SCX)

Best for: High value samples (>50mg) where purity is critical.

Reagents:

-

Triethylsilane (TES) or Triisopropylsilane (TIPS)

-

SCX-2 (Strong Cation Exchange) Cartridge

Protocol:

-

Dissolution: Dissolve 1.0 eq of N-trityl-5-bromo-1-methylisoindoline in DCM (0.1 M concentration).

-

Scavenger Addition: Add 2.0 eq of Triethylsilane (TES).

-

Note: The solution is colorless.

-

-

Acidolysis: Add 10-20 eq of TFA dropwise.

-

Observation: A transient yellow/orange color may appear (trityl cation) but should rapidly fade as the silane reduces it.

-

-

Reaction: Stir at Room Temp for 1-2 hours. Monitor by TLC/LCMS.[3]